N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18130769
InChI: InChI=1S/C10H21N3O/c1-9(2)12-5-7-13(8-6-12)10(14)11(3)4/h9H,5-8H2,1-4H3
SMILES:
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol

N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC18130769

Molecular Formula: C10H21N3O

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide -

Specification

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
IUPAC Name N,N-dimethyl-4-propan-2-ylpiperazine-1-carboxamide
Standard InChI InChI=1S/C10H21N3O/c1-9(2)12-5-7-13(8-6-12)10(14)11(3)4/h9H,5-8H2,1-4H3
Standard InChI Key KSOOWQBGEOPJBS-UHFFFAOYSA-N
Canonical SMILES CC(C)N1CCN(CC1)C(=O)N(C)C

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features a piperazine backbone—a saturated heterocycle with two nitrogen atoms at positions 1 and 4—modified with two key substituents:

  • N,N-Dimethylcarboxamide group at position 1, introducing a planar, polar moiety capable of hydrogen bonding.

  • Isopropyl group at position 4, contributing steric bulk and hydrophobicity.

The molecular formula is C₁₁H₂₂N₄O, with a calculated molecular weight of 226.32 g/mol (derived from analogous structures in ).

Stereochemical Considerations

Piperazine derivatives often exhibit conformational flexibility due to chair-to-chair interconversion. The isopropyl group at position 4 may induce steric hindrance, favoring specific ring conformations. Unlike chiral analogs in , this compound is likely achiral due to the absence of stereogenic centers.

Synthesis and Derivative Formation

Synthetic Pathways

While no direct synthesis of N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide is documented, established methods for analogous piperazine-carboxamides suggest the following route:

  • Piperazine Functionalization:

    • React piperazine with isopropyl bromide under basic conditions to introduce the isopropyl group at position 4.

    • Protect the secondary amine at position 1 using a Boc group to prevent side reactions.

  • Carboxamide Formation:

    • Treat the protected intermediate with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) to form the carboxamide bond.

    • Deprotect the Boc group under acidic conditions to yield the final product.

This method mirrors the acylation strategies employed in , where piperazine derivatives were synthesized via sequential protection, acylation, and deprotection steps.

Key Intermediates

  • 4-(Propan-2-yl)piperazine: A precursor synthesized via nucleophilic substitution of piperazine with isopropyl halides.

  • N-Boc-4-(propan-2-yl)piperazine: Intermediate for selective carboxamide formation, as seen in .

Physicochemical Properties

Partition Coefficients and Solubility

Based on analogs like N-(2,4-dimethylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide (logP = 3.64 ), the compound’s logP is estimated at 2.8–3.2, indicating moderate lipophilicity. The dimethylcarboxamide group enhances water solubility compared to purely hydrophobic derivatives, though the isopropyl substituent may reduce aqueous solubility.

Spectroscopic Profiles

  • NMR: Expected signals include:

    • δ 1.0–1.2 ppm (doublet, isopropyl CH₃).

    • δ 2.8–3.2 ppm (singlet, N,N-dimethyl groups).

    • δ 3.4–3.8 ppm (multiplet, piperazine CH₂).

  • IR: Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch, if present).

Future Directions

  • Synthetic Optimization: Explore greener catalysts or microwave-assisted synthesis to improve yields.

  • Biological Screening: Evaluate antimicrobial, anticancer, and neuropharmacological activity in vitro.

  • Coordination Studies: Investigate interactions with transition metals for catalytic or sensing applications.

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